4-[(2-Ethoxybenzoyl)amino]benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10263-71-5 |
|---|---|
Molecular Formula |
C16H15NO4 |
Molecular Weight |
285.29 g/mol |
IUPAC Name |
4-[(2-ethoxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO4/c1-2-21-14-6-4-3-5-13(14)15(18)17-12-9-7-11(8-10-12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |
InChI Key |
RHPRLVWWHQYUGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 4 2 Ethoxybenzoyl Amino Benzoic Acid
Retrosynthetic Analysis of 4-[(2-Ethoxybenzoyl)amino]benzoic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical disconnection is at the central amide bond (a C-N bond). libretexts.org This bond is synthetically formed via a nucleophilic acyl substitution reaction.
This disconnection, known as a functional group interconversion (FGI), breaks the target molecule into two synthons: a 4-aminobenzoyl synthon and a 2-ethoxybenzoyl synthon. The corresponding real-world chemical reagents for these synthons are 4-aminobenzoic acid and an activated derivative of 2-ethoxybenzoic acid, most commonly 2-ethoxybenzoyl chloride. researchgate.netevitachem.com Further retrosynthetic analysis of these precursors leads back to even simpler starting materials, such as 4-nitrobenzoic acid for the former and salicylic (B10762653) acid for the latter. youtube.comgoogle.com
General Synthetic Approaches for N-Acyl Aminobenzoic Acids
N-Acyl aminobenzoic acids are a class of compounds characterized by an amide linkage where an acyl group is attached to the nitrogen atom of an aminobenzoic acid. The formation of this amide bond is the cornerstone of their synthesis.
One of the most common and efficient methods for preparing amides is the reaction between an acyl chloride and an amine. chemguide.co.uklibretexts.org Acyl chlorides are highly reactive derivatives of carboxylic acids, making the reaction rapid and often high-yielding. libretexts.org
The mechanism involves a nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom on the electrophilic carbonyl carbon of the acyl chloride. youtube.com This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. youtube.com A base, such as pyridine (B92270) or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) gas that is produced as a byproduct. evitachem.com
While the acyl chloride method is prevalent, other condensation reactions can also be employed to form the amide bond. Amides can be synthesized directly from a carboxylic acid and an amine, though this typically requires high temperatures or the use of a coupling agent to facilitate the removal of water. libretexts.orgstudysmarter.co.uk Agents like dicyclohexylcarbodiimide (B1669883) (DCC) are often used in modern synthesis to activate the carboxylic acid, allowing the reaction to proceed under milder conditions.
Another approach involves the reaction of an acid anhydride (B1165640) with an amine. chemguide.co.uk This reaction is similar to that with acyl chlorides but produces a molecule of carboxylic acid as a byproduct instead of HCl. chemguide.co.uk
Specific Pathways for the Synthesis of this compound
The most direct synthesis of this compound involves a multi-step process starting from readily available precursors.
The primary pathway involves the acylation of 4-aminobenzoic acid (also known as para-aminobenzoic acid or PABA) with 2-ethoxybenzoyl chloride. evitachem.com The reaction is typically carried out by stirring the two reactants in a suitable solvent, such as tetrahydrofuran (B95107) (THF), in the presence of a base like anhydrous sodium carbonate to scavenge the HCl byproduct. nih.gov The product can then be isolated and purified, often through recrystallization from a solvent like ethanol. nih.gov
The precursor, 4-aminobenzoic acid, can itself be synthesized via the reduction of 4-nitrobenzoic acid. This is commonly achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comchemicalbook.com
Table 1: Example Synthesis of an N-Acyl Aminobenzoic Acid
| Reactant 1 | Reactant 2 | Base/Solvent | Reaction Time/Temp | Product | Yield |
|---|---|---|---|---|---|
| 4-Aminobenzoic acid | Substituted benzoyl chloride | Anhydrous Na2CO3 / THF | 6-12 h / Room Temp | 4-(Substituted-benzamido)benzoic acid | 60-85% |
This table presents a general procedure for synthesizing N-acyl aminobenzoic acids, based on a reported method. nih.gov
The key reagent, 2-ethoxybenzoyl chloride, is not typically purchased directly but is synthesized from 2-ethoxybenzoic acid. chemicalbook.comchemicalbook.com The conversion of the carboxylic acid to the more reactive acyl chloride is a standard organic transformation. This is achieved by treating 2-ethoxybenzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene. google.comchemicalbook.com The reaction with thionyl chloride is often preferred in laboratory settings as the byproducts (sulfur dioxide and hydrogen chloride) are gases, which simplifies purification. google.com
The precursor 2-ethoxybenzoic acid can be prepared from simpler starting materials. One common method begins with methyl salicylate, which is first ethylated using an ethylating agent to form methyl o-ethoxybenzoate. google.com This ester is then hydrolyzed under basic conditions, followed by acidification, to yield 2-ethoxybenzoic acid. google.comgoogle.com
Table 2: Preparation of 2-Ethoxybenzoyl Chloride
| Starting Material | Reagent(s) | Catalyst/Solvent | Conditions | Product | Purity/Yield |
|---|---|---|---|---|---|
| 2-Ethoxybenzoic acid | Solid Phosgene | DMF / Acetone | 50°C | 2-Ethoxybenzoyl chloride | 98% / 99.7% |
| 2-Ethoxybenzoic acid | Thionyl Chloride | Not specified | 75-85°C, 3-4 h | 2-Ethoxybenzoyl chloride | Not specified |
This table summarizes conditions from different reported syntheses. google.comchemicalbook.com
Optimization of Synthetic Reaction Parameters
The efficiency of the synthesis of this compound is highly dependent on the careful control of reaction conditions. Optimizing parameters such as catalyst choice, solvent system, temperature, and pressure is essential for maximizing product yield and purity while minimizing reaction time and side-product formation.
The formation of the amide bond is the cornerstone of this synthesis. While direct thermal condensation of a carboxylic acid and an amine is possible, it often requires high temperatures (>150 °C) and can be inefficient. google.com Therefore, activating the carboxylic acid group of 2-ethoxybenzoic acid is the preferred strategy. This can be accomplished through the use of coupling reagents or by converting the acid to a more reactive acyl halide.
Commonly, the synthesis is performed using coupling agents that activate the carboxylic acid in situ. These reagents facilitate amide bond formation under milder conditions. core.ac.uk Another approach involves the use of catalysts for the direct coupling of carboxylic acids and amines, which is an area of ongoing research aimed at improving atom economy. researchgate.net For instance, ruthenium-based catalysts have been shown to be effective in activating carboxylic acids with alkynes for amidation. researchgate.net
The choice of catalyst or coupling agent significantly impacts reaction efficiency, cost, and the profile of byproducts, which can complicate purification.
Table 1: Comparison of Selected Coupling Agents for Amide Bond Formation
| Coupling Agent/System | Activating Mechanism | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride | Forms a highly reactive acyl chloride intermediate. | Anhydrous solvent (DCM, Toluene), often with a base (Pyridine, Triethylamine). | High reactivity, low cost. | Generates corrosive HCl/SO₂ gas; harsh conditions can be incompatible with sensitive functional groups. |
| Carbodiimides (e.g., EDC, DCC) | Forms an O-acylisourea intermediate, often with an additive like HOBt or HOAt to prevent racemization and improve yield. | Polar aprotic solvents (DMF, DCM), Room Temperature. | Mild conditions, widely applicable. | Can produce urea (B33335) byproducts that are difficult to remove (especially DCU); potential for racemization. |
| Phosphonium Salts (e.g., PyBOP, HATU) | Forms an activated acylphosphonium species. | Polar aprotic solvents (DMF, NMP), Room Temperature. | High efficiency, rapid reactions, low racemization. | Higher cost, generates phosphine (B1218219) oxide byproducts. |
| Ruthenium Catalysts (e.g., Ru-1) | In situ activation of carboxylic acid with an acetylene (B1199291) co-reagent to form a vinyl ester intermediate. researchgate.net | Dioxane, 80 °C. researchgate.net | High atom economy, avoids stoichiometric activators. researchgate.net | Requires specific catalyst and co-reagent, higher temperatures. researchgate.net |
This table is a generalized comparison based on established principles of amide synthesis and may be adapted for the specific synthesis of this compound.
The solvent plays a crucial role in the synthesis, affecting reagent solubility, reaction rate, and in some cases, the reaction pathway itself. For the reaction between an acyl chloride and an amine (a Schotten-Baumann type reaction), a two-phase system or a polar aprotic solvent is often used. When using coupling agents, polar aprotic solvents are standard.
Key considerations for solvent selection include:
Solubility: The solvent must effectively dissolve both 4-aminobenzoic acid and the 2-ethoxybenzoyl derivative to ensure a homogeneous reaction mixture.
Reactivity: The solvent should be inert and not participate in side reactions with the starting materials, intermediates, or reagents.
Boiling Point: A suitable boiling point is necessary for reactions requiring heating or reflux to proceed at an adequate rate. google.com
Work-up and Purification: The solvent should be easily removable during the product isolation phase.
Studies on related aminobenzoic acids show that solvent properties, such as polarity and hydrogen bonding capability, can significantly influence spectroscopic properties and, by extension, reactivity. nih.gov For instance, solvents that can act as electron acceptors may enhance fluorescence, indicating an influence on the electronic state of the molecule. nih.gov High-boiling solvents like N,N-dimethylacetamide may be chosen to improve efficiency in certain reactions.
Table 2: Influence of Common Solvents on Amide Synthesis
| Solvent | Type | Typical Use Case | Advantages | Potential Issues |
|---|---|---|---|---|
| Dichloromethane (DCM) | Chlorinated | Coupling agent reactions, acyl chloride reactions. | Excellent solubility for many organics, low boiling point, generally inert. | Environmental concerns, potential for reaction with some nucleophiles at high temperatures. |
| Acetonitrile (MeCN) | Polar Aprotic | Coupling agent reactions. acs.org | Good dissolving power for a range of reagents, relatively inert. | Can be challenging to remove all traces of water. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Coupling agent reactions, reactions with poor solubility in other solvents. | High boiling point, excellent solvating power for polar and nonpolar compounds. | Difficult to remove during work-up, can decompose at high temperatures. |
| Tetrahydrofuran (THF) | Ethereal | General purpose, often used in organometallic-catalyzed reactions. | Good solvent for many organics, lower boiling point than DMF. | Can form peroxides upon storage, may not be polar enough for all salts. |
| Toluene | Aromatic Hydrocarbon | Acyl chloride reactions, direct amidation (with azeotropic water removal). | Allows for higher reaction temperatures, useful for water removal. | Poor solubility for polar starting materials like aminobenzoic acids. |
Temperature is a critical parameter that directly controls the rate of reaction. For most amide bond formations using coupling agents or acyl chlorides, reactions are often initiated at a reduced temperature (e.g., 0 °C) to manage any initial exotherm, particularly during reagent addition, and then allowed to warm to room temperature. rsc.org Maintaining a controlled temperature is vital to prevent the degradation of reagents and the formation of undesired side products. For example, some coupling agents can decompose or lead to side reactions if the temperature is too high.
In contrast, direct thermal amidation methods, which forge the amide bond without a coupling agent by extruding water, necessitate significantly higher temperatures, often in the range of 120 °C to 200 °C. google.com
Pressure is typically maintained at atmospheric levels for most standard laboratory syntheses. However, vacuum may be applied during the work-up process to remove solvents. In high-temperature direct amidation reactions, applying a vacuum can be part of the reaction conditions to actively remove the water byproduct and drive the reaction equilibrium toward the product side. google.com
Real-time monitoring of the reaction is crucial for process control, determining reaction completion, and optimizing conditions. Several analytical techniques can be employed in situ or for at-line analysis.
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials (e.g., 4-aminobenzoic acid) and the formation of the product. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and any impurities, allowing for precise determination of reaction kinetics and endpoint. chemicalbook.comgoogle.com
Fourier-Transform Infrared Spectroscopy (FT-IR): Can be used to monitor the reaction by observing the disappearance of the O-H stretch of the carboxylic acid and the appearance of the characteristic amide N-H and C=O stretches.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Flow NMR has emerged as a powerful technique for continuous, real-time monitoring of reaction kinetics and identifying transient intermediates without the need for sampling. beilstein-journals.org This allows for a detailed mechanistic understanding and precise process control. beilstein-journals.org
These techniques provide critical data that enables chemists to ensure the reaction proceeds as expected and to make adjustments to parameters to optimize the outcome.
Scale-Up Considerations and Challenges in Synthesis
Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and consistency.
Heat Transfer and Management: Amide bond formation, especially when using reactive intermediates like acyl chlorides, can be highly exothermic. In large reactors, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. beilstein-journals.org Inadequate temperature control can lead to runaway reactions, increased byproduct formation, and potential safety hazards.
Mixing and Mass Transfer: Ensuring homogeneous mixing of reactants is more difficult in large vessels. Poor mixing can lead to localized "hot spots" or areas of high concentration, resulting in inconsistent product quality and lower yields.
Reagent Addition and Stoichiometry: The rate of addition of reagents, such as the activating agent or base, must be carefully controlled on a large scale to manage the reaction exotherm and maintain optimal stoichiometry throughout the reactor.
Product Isolation and Purification: Isolating and purifying large quantities of the product can be complex. Methods that are simple on a lab scale, like column chromatography, are often impractical for large-scale production. rsc.org Therefore, developing robust crystallization or precipitation methods is crucial for obtaining the product with the desired purity.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Ethoxybenzoyl Amino Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Specific ¹H NMR, ¹³C NMR, and 2D NMR data for 4-[(2-Ethoxybenzoyl)amino]benzoic acid were not found. This information is crucial for the definitive assignment of proton and carbon signals and for confirming the molecular structure.
No specific data available.
No specific data available.
No specific data available.
Infrared (IR) Spectroscopy
No specific data available.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No specific data available.
Analysis of Electronic Transitions and Chromophoric System Interactions
The electronic absorption properties of this compound are determined by the chromophores present in its structure and their interaction. The molecule contains three primary chromophoric systems: the benzoic acid moiety, the benzamide moiety, and the ethoxy-substituted benzene (B151609) ring. The interaction between these systems, particularly the delocalization of π-electrons across the amide bridge connecting the two aromatic rings, governs its UV-Vis absorption spectrum.
The absorption of ultraviolet and visible radiation by organic molecules is restricted to functional groups (chromophores) that contain valence electrons of low excitation energy. The electronic transitions primarily responsible for UV absorption in this molecule are π→π* and n→π* transitions.
π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of systems with conjugated π-bonds, such as aromatic rings and amide groups. These transitions are typically high-intensity. In this compound, the extensive conjugation across the two phenyl rings and the amide linker is expected to result in strong π→π* absorption bands.
n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms of the amide and carboxyl groups, to a π* antibonding orbital. These transitions are generally of much lower intensity than π→π* transitions.
The spectrum of this compound is anticipated to show complex absorption bands due to the superposition of these transitions. For comparison, 4-aminobenzoic acid exhibits absorption maxima (λmax) at approximately 194, 226, and 278 nm sielc.com. The introduction of the 2-ethoxybenzoyl group creates a larger conjugated system, which is expected to cause a bathochromic (red) shift in the absorption maxima to longer wavelengths. Studies on similar N-benzoyl benzoic acid derivatives show strong absorption bands above 300 nm acs.org. The ethoxy group, being an auxochrome, may further influence the position and intensity of these bands through its electron-donating effect.
Table 1: Predicted Electronic Transitions for this compound
| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Predicted Intensity |
| π→π | Conjugated aromatic system, Amide C=O | 200–250 nm | High |
| π→π | Full conjugated system (Benzoyl-Amide-Benzoic) | 270–320 nm | High |
| n→π* | Amide and Carboxyl C=O, Ether Oxygen | >300 nm | Low |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and provides structural information through the analysis of fragmentation patterns wikipedia.org.
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass.
The molecular formula of this compound is C₁₆H₁₅NO₄. The theoretical exact mass can be calculated by summing the exact masses of its constituent atoms (¹²C = 12.000000, ¹H = 1.007825, ¹⁴N = 14.003074, ¹⁶O = 15.994915). Experimental determination of the molecular ion peak via HRMS that matches this calculated value would provide strong evidence for the compound's elemental composition.
Table 2: Exact Mass Calculation for this compound
| Formula | Element | Count | Exact Mass (Da) | Total Mass (Da) |
| C₁₆H₁₅NO₄ | Carbon (¹²C) | 16 | 12.000000 | 192.000000 |
| Hydrogen (¹H) | 15 | 1.007825 | 15.117375 | |
| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 | |
| Oxygen (¹⁶O) | 4 | 15.994915 | 63.979660 | |
| Total | 285.099779 |
An experimentally observed m/z value of 286.1071 for the protonated molecule [M+H]⁺ would confirm the molecular formula C₁₆H₁₅NO₄.
In mass spectrometry, particularly with techniques like electron ionization (EI) or collision-induced dissociation (CID), the molecular ion can break apart into smaller, characteristic fragment ions libretexts.org. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure. For this compound, fragmentation is expected to occur at the most labile bonds, primarily the amide linkage and bonds adjacent to the aromatic rings and functional groups.
A plausible fragmentation pathway would involve:
Amide Bond Cleavage: The C-N amide bond is a common site of cleavage. This can occur in two ways:
Cleavage to form the 2-ethoxybenzoyl cation (m/z 149.0603).
Cleavage to form the 4-aminobenzoic acid radical cation (m/z 137.0477) or a related fragment.
Loss of Ethoxy Group: Cleavage of the ethyl group (-CH₂CH₃, 29 Da) or the ethoxy radical (•OCH₂CH₃, 45 Da) from the 2-ethoxybenzoyl fragment.
Decarboxylation: Loss of the carboxyl group (-COOH, 45 Da) or carbon dioxide (CO₂, 44 Da) from the benzoic acid portion of the molecule or its fragments.
Loss of CO: A characteristic fragmentation of aromatic amides involves the loss of carbon monoxide (CO, 28 Da) nih.gov.
Table 3: Predicted Key Fragments for this compound in Mass Spectrometry
| m/z (Calculated) | Proposed Fragment Ion | Formula |
| 285.10 | [M]⁺ | [C₁₆H₁₅NO₄]⁺ |
| 240.08 | [M - COOH]⁺ | [C₁₅H₁₄NO₂]⁺ |
| 149.06 | [C₂H₅O-C₆H₄-CO]⁺ | [C₉H₉O₂]⁺ |
| 137.05 | [NH₂-C₆H₄-COOH]⁺ | [C₇H₇NO₂]⁺ |
| 121.06 | [HOOC-C₆H₄-NH]⁺ | [C₇H₆NO₂]⁺ |
| 121.03 | [C₂H₅O-C₆H₄]⁺ | [C₈H₉O]⁺ |
Elemental Composition Analysis (CHN)
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. This comparison is crucial for verifying the empirical formula and assessing the purity of a synthesized compound. For a pure sample of this compound (C₁₆H₁₅NO₄), the experimental values should be in close agreement (typically within ±0.4%) with the calculated theoretical percentages.
Table 4: Theoretical Elemental Composition of this compound
| Element | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 16 | 192.176 | 67.36 |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 5.30 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 4.91 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 22.43 |
| Total Molecular Weight | 285.299 | 100.00 |
The results from CHN analysis, in conjunction with spectroscopic data, provide a comprehensive and definitive confirmation of the structure and composition of this compound.
Computational and Theoretical Investigations of 4 2 Ethoxybenzoyl Amino Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of a molecule at the electronic level.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the optimized molecular geometry, which corresponds to the lowest energy conformation of a molecule. For molecules structurally similar to 4-[(2-Ethoxybenzoyl)amino]benzoic acid, such as 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to determine optimized geometric parameters like bond lengths and bond angles. researchgate.net
Table 1: Representative Calculated Geometric and Electronic Parameters for Substituted Phenyl Carbamoyl Benzoic Acids (Illustrative) Note: This data is for closely related isomers, as specific studies on this compound were not found. The data is illustrative of the outputs of DFT calculations.
| Parameter | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |
| Total Energy (a.u.) | -954.91 | -969.49 | -1358.52 |
| Dipole Moment (Debye) | 2.50 | 4.41 | 3.65 |
| C-N-H Bond Angle (°) | 117.34 | 117.51 | 116.32 |
Data sourced from Pawar, T. B., et al. (2017). researchgate.net
A significant application of quantum chemical calculations is the prediction of spectroscopic data. Theoretical calculations of Infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra. For the synthesized 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, theoretical FT-IR spectra were calculated and compared with experimental data to confirm the molecular structure. researchgate.net
Similarly, the Gauge-Including Atomic Orbital (GIAO) method is a common approach used with DFT to predict NMR chemical shifts. researchgate.net In the study of related benzoic acid derivatives, GIAO/SCF ¹H NMR calculations were performed and compared with experimental findings. researchgate.net Protons involved in hydrogen bonding, such as the carboxylic acid proton and the amide proton, often show variable absorption positions, and theoretical calculations can help in assigning these signals. researchgate.net
Table 2: Representative Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for a Substituted Phenyl Carbamoyl Benzoic Acid (Illustrative) Note: This data is for a closely related isomer, as specific studies on this compound were not found.
| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |
| -COOH | 11.21 | 10.98 |
| -NH | 9.87 | 9.65 |
| Aromatic Protons | 6.95 - 8.20 | 6.88 - 8.15 |
Data interpretation based on findings from Pawar, T. B., et al. (2017). researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this analysis. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net
For the related 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, the HOMO and LUMO energies were calculated using DFT. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. researchgate.net Parameters such as chemical potential, hardness, and softness, which are derived from HOMO and LUMO energies, also provide insights into the molecule's reactivity. researchgate.net
Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters for Substituted Phenyl Carbamoyl Benzoic Acids (Illustrative) Note: This data is for closely related isomers, as specific studies on this compound were not found.
| Parameter | 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | 2-[(2-chlorophenyl)carbamoyl]benzoic acid |
| HOMO Energy (eV) | -8.51 | -8.23 | -8.77 |
| LUMO Energy (eV) | -1.53 | -1.35 | -1.78 |
| HOMO-LUMO Gap (eV) | 6.98 | 6.88 | 6.99 |
| Chemical Hardness | 3.49 | 3.44 | 3.49 |
Data sourced from Pawar, T. B., et al. (2017). researchgate.net
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time.
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. MD simulations can explicitly model solvent molecules to study their effect on the conformational equilibrium and electronic properties of the solute. For similar molecules, computational models like the Polarizable Continuum Model (PCM) have been used to examine energetic behavior in different solvent media. researchgate.net These studies help to understand how intermolecular interactions with the solvent can stabilize certain conformers or alter the electronic distribution within the molecule. However, specific research detailing the impact of various solvents on the conformation and electronic structure of this compound through molecular dynamics is not currently documented in scientific literature.
Molecular Modeling and Docking Studies (General)
Molecular modeling and docking are cornerstone techniques in computational drug discovery and materials science. They allow for the simulation of the interactions between a small molecule (a ligand), such as this compound, and a large biomolecule (a receptor).
To predict how this compound might interact with a biological target, a hypothetical macromolecular receptor would first be identified or constructed. This could be an enzyme or a protein receptor implicated in a disease pathway where similar benzoyl-amino-benzoic acid structures have shown activity.
The process would involve:
Ligand Preparation: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.
Receptor Preparation: The 3D structure of the hypothetical receptor would be obtained from a protein data bank or built using homology modeling.
Molecular Docking: A docking algorithm would then be used to predict the most likely binding poses of the ligand within the receptor's active site. This process generates multiple potential binding modes.
The predicted binding modes would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ethoxybenzoyl group, the benzoic acid moiety, and the amino acid residues of the receptor.
Table 1: Hypothetical Predicted Binding Interactions of this compound with a Model Kinase Receptor
| Functional Group of Ligand | Interacting Residue of Receptor | Type of Interaction |
| Ethoxy group (-OCH2CH3) | Leucine | Hydrophobic |
| Carbonyl group (C=O) | Lysine | Hydrogen Bond |
| Benzoic acid (-COOH) | Arginine | Salt Bridge, Hydrogen Bond |
| Phenyl ring | Phenylalanine | Pi-Stacking |
Once potential binding modes are identified, the strength of the interaction between this compound and the hypothetical receptor can be estimated. This is typically quantified by calculating the binding free energy. Various computational methods can be employed for this purpose, ranging from empirical scoring functions to more rigorous but computationally expensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).
These calculations provide a numerical value, often in kcal/mol, that indicates the stability of the ligand-receptor complex. A more negative value suggests a stronger and more favorable interaction. unica.it Such studies on similar molecules have shown that even minor structural changes can significantly impact these interaction energies. unica.it
Table 2: Estimated Ligand-Receptor Interaction Energies for Hypothetical Binding Poses
| Binding Pose | Docking Score (kcal/mol) | Estimated Binding Free Energy (MM/GBSA, kcal/mol) |
| 1 | -8.5 | -45.2 |
| 2 | -7.9 | -40.8 |
| 3 | -7.2 | -35.1 |
Mechanistic Insights from Computational Simulations
Computational simulations can also provide a deep understanding of the chemical reactions involved in the synthesis of this compound.
The synthesis of this compound would likely involve the acylation of 4-aminobenzoic acid with 2-ethoxybenzoyl chloride. Computational methods can be used to model this reaction pathway. By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed.
This analysis would help in:
Identifying the most energetically favorable reaction pathway.
Understanding the role of catalysts or reaction conditions.
Predicting potential side products.
For instance, the synthesis of related aminobenzoic acid derivatives has been studied to optimize reaction conditions and yields. chemicalbook.com
A critical aspect of reaction pathway analysis is the characterization of the transition state—the highest energy point along the reaction coordinate. Identifying the geometry and energy of the transition state is crucial for understanding the kinetics of a reaction.
Computational methods, such as Density Functional Theory (DFT), can be used to locate and characterize the transition state for the key amide bond formation step. This would involve calculating the vibrational frequencies to confirm that the structure corresponds to a true transition state (i.e., it has exactly one imaginary frequency).
The insights gained from transition state analysis can be invaluable for optimizing the synthesis by suggesting modifications to the reactants or catalysts that would lower the activation energy barrier, thereby increasing the reaction rate.
Structural Modification and Derivatization Strategies of 4 2 Ethoxybenzoyl Amino Benzoic Acid
Synthesis of Analogues with Systematic Structural Variations
The synthesis of analogues of 4-[(2-Ethoxybenzoyl)amino]benzoic acid is generally achieved through the acylation of a substituted aminobenzoic acid with a substituted benzoyl chloride. slideshare.net This versatile reaction allows for the introduction of a wide array of functional groups on either aromatic ring, facilitating a systematic exploration of the chemical space around the parent scaffold.
The 2-ethoxybenzoyl portion of the molecule is a key area for modification. Alterations to the ether substituent and substitution on the aromatic ring can significantly influence the compound's properties.
Ether Substituents: The length and nature of the alkoxy group can be varied. For instance, replacing the ethoxy group with a methoxy (B1213986) group to form 4-[(2-methoxybenzoyl)amino]benzoic acid is a common modification. This is often done to probe the impact of steric bulk and lipophilicity in the pocket of a biological target. The synthesis of such analogues follows the standard procedure of reacting the corresponding 2-alkoxybenzoyl chloride with 4-aminobenzoic acid.
Halogenation: The introduction of halogen atoms (F, Cl, Br) onto the benzoyl ring is a widely used strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding interactions. For example, a patent for novel benzanilide (B160483) derivatives describes the synthesis of compounds with halogen and trifluoromethyl substituents on the benzoyl ring. googleapis.com Regioselective bromination of benzanilides can also be achieved using specific promoters like hexafluoroisopropanol (HFIP) or palladium(II), allowing for targeted synthesis of specific isomers. slideshare.net
Table 1: Examples of Modifications to the Ethoxybenzoyl Moiety
| Modification Type | Example Compound Name | Rationale for Modification |
|---|---|---|
| Ether Variation | 4-[(2-Methoxybenzoyl)amino]benzoic acid | Explore impact of alkyl chain length on activity. |
| Halogenation | 4-[(5-Chloro-2-ethoxybenzoyl)amino]benzoic acid | Modulate electronic properties and metabolic stability. |
The 4-aminobenzoic acid (PABA) portion of the molecule provides another site for structural variation. Substituents can be introduced on the aromatic ring to alter the acidity of the carboxylic acid, change solubility, or introduce new binding interactions.
A study on the synthesis of O- and N-alkyl derivatives of 4-aminobenzoic acid demonstrated that various alkyl groups can be added, and these modifications were evaluated for their anticancer properties. nih.gov In another example, the synthesis of Mosapride, a gastroprokinetic agent, involves a 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide structure, showcasing chloro and other complex substitutions on the PABA-related core. nih.gov
Table 2: Examples of Modifications to the Benzoic Acid Core
| Modification Type | Example Compound Name | Rationale for Modification |
|---|---|---|
| Halogenation | 4-[(2-Ethoxybenzoyl)amino]-3-chlorobenzoic acid | Alter acidity (pKa) and electronic distribution. |
| Alkylation | 4-[(2-Ethoxybenzoyl)amino]-3-methylbenzoic acid | Increase lipophilicity and explore steric effects. |
The amide bond is crucial for the structural integrity of benzanilides, but it can be susceptible to enzymatic cleavage. Replacing the amide with a bioisostere—a chemical group with similar physical or chemical properties—is a common strategy to improve metabolic stability, modulate conformation, or alter physicochemical properties. nih.govnih.govcambridgemedchemconsulting.com
Sulfonamides: A sulfonamide group can act as a bioisostere for an amide. The synthesis of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives highlights the replacement of a benzoic acid moiety with a benzenesulfonamide, demonstrating a related strategy. seu.ac.lk
Heterocycles: Five-membered aromatic rings like oxadiazoles (B1248032) and triazoles are frequently used as amide isosteres. nih.govcambridgemedchemconsulting.com They can mimic the planar, hydrogen-bonding characteristics of the trans-amide conformation while being resistant to hydrolysis. cambridgemedchemconsulting.com
Reversed Amide or Biphenyl (B1667301): In some cases, the entire benzanilide core can be replaced. Research on ABCG2 modulators showed that a labile benzanilide core could be successfully replaced by a more stable biphenyl system, demonstrating a significant bioisosteric switch. nih.gov
Table 3: Examples of Amide Linkage Bioisosteres
| Bioisostere | Example Structure Fragment | Key Properties |
|---|---|---|
| Sulfonamide | -SO₂-NH- | More stable to hydrolysis than amides, different H-bonding geometry. |
| 1,2,4-Oxadiazole | A five-membered ring with two carbons, two nitrogens, and one oxygen. | Planar, metabolically stable, mimics trans-amide conformation. |
| 1,2,3-Triazole | A five-membered ring with two carbons and three nitrogens. | Stable, provides different vector orientations for substituents. |
Exploration of Positional Isomers (e.g., ortho-, meta-, para-substituted analogues)
The spatial arrangement of substituents on the aromatic rings is critical for biological activity. The synthesis and evaluation of positional isomers are fundamental to understanding the optimal geometry for target interaction. This involves moving the substituents to different positions on either of the aromatic rings.
For example, moving the ethoxy group from the ortho (2-position) to the meta (3-position) or para (4-position) on the benzoyl ring would generate 4-[(3-ethoxybenzoyl)amino]benzoic acid or 4-[(4-ethoxybenzoyl)amino]benzoic acid, respectively. The synthesis of 3-[(ethoxycarbonyl)amino]benzoic acid, a related structure, is achieved by reacting 3-aminobenzoic acid with ethyl chloroformate, illustrating a route to meta-substituted analogues. chemicalbook.com
Similarly, the position of the entire (ethoxybenzoyl)amino group on the benzoic acid can be changed. While the parent compound is a para-substituted benzoic acid, synthesizing the meta-isomer, 3-[(2-ethoxybenzoyl)amino]benzoic acid, would probe the importance of the substitution pattern on the PABA-derived ring. The synthesis of 3-aminobenzoic acid derivatives serves as a starting point for creating such isomers. prepchem.commdpi.com
A more complex example is the synthesis of 5-amino-4-benzoyl-3-ethoxybenzoic acid, where the amino and ethoxy groups are positioned differently on the benzoic acid ring relative to the benzoyl group. prepchem.com
Design Principles for Novel Derivatives Based on Lead Compound Scaffolds
The design of novel derivatives of this compound is guided by principles derived from structure-activity relationship (SAR) studies and the desire to optimize drug-like properties. nih.gov
Improving Potency and Selectivity: Modifications are often aimed at enhancing the affinity and selectivity for a specific biological target. This can be achieved by introducing functional groups that form additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target's binding site. SAR studies of related benzanilide derivatives can provide insights into which substitutions are likely to be beneficial. seu.ac.lknih.gov
Enhancing Metabolic Stability: As the amide bond can be a metabolic weak spot, a key design principle is its replacement with bioisosteres like heterocycles (oxadiazoles, triazoles) or other stable linkers to prevent enzymatic degradation and increase the compound's half-life. nih.govdrughunter.com
Modulating Physicochemical Properties: Derivatives are designed to have optimal solubility, lipophilicity, and permeability. For example, introducing polar groups can increase aqueous solubility, while fine-tuning lipophilicity is crucial for membrane permeability and oral bioavailability. nih.gov
Structure-Based and Ligand-Based Design: If the three-dimensional structure of the biological target is known, computational docking can be used to design derivatives that fit optimally into the binding site. In the absence of a target structure, ligand-based approaches, which rely on the SAR of known active compounds, are employed to build pharmacophore models that guide the design of new analogues. nih.gov
By applying these derivatization strategies and design principles, the core scaffold of this compound can be systematically explored to develop new chemical entities with tailored biological and pharmaceutical profiles.
Methodologies for Investigating Biological Target Interactions and Structure Activity Relationships Sar
Design and Execution of In Vitro Assays for Target Engagement
To determine if a compound interacts with a specific biological target, such as an enzyme or a receptor, and to quantify the extent of this interaction, a variety of in vitro assays are employed. These assays are conducted in a controlled laboratory environment, outside of a living organism, and are essential for the initial screening and characterization of a compound's activity.
Enzymes are critical biological catalysts, and their modulation by small molecules is a common mechanism of drug action. nih.gov Assays to measure a compound's effect on enzyme activity are therefore a cornerstone of early-stage drug discovery. rsc.org
The fundamental principle of an enzyme inhibition assay is to measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. researchgate.net A decrease in the reaction rate suggests inhibition, while an increase indicates activation. These assays can be categorized as continuous, where the reaction progress is monitored in real-time, or discontinuous (endpoint), where the reaction is stopped after a specific time, and the amount of product formed is measured. researchgate.net
Commonly used detection methods include:
Spectrophotometry: Measures the change in absorbance of light as a substrate is converted to a product.
Fluorometry: Detects changes in fluorescence, which can be more sensitive than absorbance.
Luminometry: Measures the light emitted from a chemical reaction.
Radiometry: Involves the use of radioactively labeled substrates to track product formation.
The data obtained from these assays, typically the half-maximal inhibitory concentration (IC50), provides a quantitative measure of a compound's potency as an inhibitor. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), which describes how the inhibitor binds to the enzyme. tandfonline.com
Receptors are another major class of drug targets. Assays to assess a compound's ability to bind to and modulate receptor function are crucial. researchgate.net These assays are broadly classified into two types: binding assays and functional assays.
Receptor Binding Assays directly measure the interaction between a ligand (the test compound) and a receptor. taylorandfrancis.comnih.gov A common technique is the radioligand binding assay, where a radioactively labeled compound with known affinity for the receptor is used. nih.gov The test compound is then introduced to compete with the radioligand for binding to the receptor. The amount of displaced radioligand is measured, and from this, the inhibitory constant (Ki) or the IC50 value of the test compound can be determined, indicating its binding affinity. taylorandfrancis.com
Receptor Modulation (Functional) Assays measure the biological response that occurs after a ligand binds to a receptor. These assays determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor's activity), or an inverse agonist (produces an effect opposite to that of an agonist). Examples include measuring changes in second messenger levels (e.g., cAMP, calcium ions) or reporter gene expression.
Elucidation of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and involve understanding how the chemical structure of a compound relates to its biological activity. dergipark.org.tr By systematically modifying the structure of a lead compound and observing the resulting changes in activity, researchers can identify the key chemical features (pharmacophore) responsible for its biological effects. evitachem.com
The core of SAR analysis is the systematic synthesis and biological testing of a series of structurally related compounds, or analogs. Modifications can include altering functional groups, changing the size or shape of the molecule, or modifying its stereochemistry. The goal is to identify which parts of the molecule are essential for activity, which can be modified to improve potency or selectivity, and which are responsible for any undesirable effects.
For a compound like 4-[(2-Ethoxybenzoyl)amino]benzoic acid, SAR exploration would involve synthesizing analogs with variations in:
The ethoxy group on the benzoyl ring (e.g., replacing it with other alkoxy groups, a hydroxyl group, or a halogen).
The substitution pattern on the benzoyl ring.
The amide linker.
The substitution pattern on the benzoic acid ring.
The biological activity of each analog is then determined using the in vitro assays described previously. By comparing the activities of the analogs, researchers can deduce critical structure-activity relationships. For instance, a QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity is enhanced by increased hydrophobicity, molar refractivity, aromaticity, and the presence of a hydroxyl group on the benzoyl ring.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This approach allows for the prediction of the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.
The development of a QSAR model involves several key steps:
Data Set Selection: A series of compounds with known biological activities is required.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., lipophilicity, electronic properties, steric properties), are calculated.
Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using statistical validation techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development.
A QSAR study on a series of 43 benzoylamino benzoic acid derivatives as FabH inhibitors provides a relevant example. The biological activity (pMIC50) was correlated with various 2D and 3D descriptors. The resulting QSAR models highlighted the importance of specific physicochemical properties for the inhibitory potential of this class of compounds.
Interactive Data Table: QSAR Data for Benzoylamino Benzoic Acid Derivatives as FabH Inhibitors
Below is a sample of the data that would be used in a QSAR study, illustrating the relationship between compound structure and biological activity.
Computational Approaches in Biological Target Interaction Studies
Computational methods are increasingly used to predict and analyze the interactions between small molecules and their biological targets. These in silico techniques complement experimental approaches and can provide valuable insights at the molecular level.
Molecular Docking is a widely used computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves:
Preparation of the Receptor and Ligand: 3D structures of the target protein and the ligand (e.g., this compound) are obtained or generated.
Docking Simulation: The ligand is placed in the binding site of the receptor, and various conformations and orientations are sampled.
Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.
Molecular docking can help to:
Identify potential binding modes of a compound.
Elucidate key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
Screen large virtual libraries of compounds to identify potential hits.
For instance, molecular docking studies on benzoic acid derivatives have been used to predict their binding affinity and interactions with the active site of various enzymes.
Molecular Dynamics (MD) Simulations provide a more dynamic view of the ligand-receptor interaction. An MD simulation calculates the movement of atoms in the complex over time, providing insights into the stability of the binding mode predicted by docking, the role of solvent molecules, and conformational changes that may occur upon ligand binding.
These computational approaches, when used in conjunction with experimental data, provide a powerful toolkit for understanding the biological target interactions of compounds like this compound and for guiding the design of new, more effective therapeutic agents.
Virtual Screening Methodologies for Identifying Potential Biological Targets
Virtual screening encompasses a range of computational techniques used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. In the case of a compound with an unknown or incompletely characterized biological profile like this compound, these methods can be inverted to identify its potential molecular targets. This approach, often termed "reverse docking" or "computational target fishing," is instrumental in hypothesis generation for a compound's mechanism of action, predicting potential off-target effects, and discovering new therapeutic applications for existing molecules. nih.gov
The process of reverse docking involves taking the three-dimensional structure of a single ligand, such as this compound, and docking it against a library of 3D protein structures with known binding sites. nih.gov The docking simulations calculate the binding affinity, or "score," of the ligand to each protein, ranking the potential targets based on the predicted strength of the interaction. This allows researchers to prioritize which protein-ligand interactions are most worthy of experimental validation.
Another powerful virtual screening approach for target identification is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to exert a specific biological effect. nih.gov For a compound like this compound, a pharmacophore model can be generated based on its 3D structure. This model, which highlights key features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, can then be used to screen databases of known protein structures. The proteins whose binding sites best accommodate the pharmacophore are identified as potential targets.
Machine learning and artificial intelligence are also increasingly being integrated into target identification workflows. nih.gov These models can be trained on vast datasets of known drug-target interactions to recognize patterns and predict new interactions. By inputting the structural features of this compound into such a model, it is possible to generate a list of probable biological targets. nih.gov
Ligand-Based and Structure-Based Drug Design Principles (General)
Once a biological target has been identified and validated, the process of optimizing the lead compound, in this case, this compound, begins. This is guided by the principles of ligand-based and structure-based drug design, often used in a complementary fashion to refine the molecule's properties.
Ligand-Based Drug Design
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules (ligands) that bind to the target of interest. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.
A key technique in ligand-based design is the development of a Quantitative Structure-Activity Relationship (QSAR) model. QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. nih.gov For a series of analogs of this compound, various physicochemical descriptors, such as hydrophobicity, electronic properties, and steric parameters, would be calculated. These descriptors are then statistically correlated with the measured biological activity (e.g., inhibitory concentration) to generate a predictive model. Such a model can then be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
A QSAR study on a series of benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme involved in bacterial fatty acid synthesis, revealed that inhibitory activity was enhanced by increased hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of a hydroxyl group on the benzoyl ring was also found to be beneficial for activity. nih.gov This type of information is invaluable for guiding the modification of a lead compound.
Structure-Based Drug Design
When the three-dimensional structure of the biological target is available, typically from techniques like X-ray crystallography or NMR spectroscopy, structure-based drug design becomes a powerful tool. This approach involves the rational design of ligands that can fit precisely into the binding site of the target protein.
Molecular docking , a core component of structure-based design, predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov By visualizing the docked pose of this compound within its target's binding site, researchers can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. This detailed molecular understanding allows for the rational design of modifications to the ligand to enhance these interactions and improve binding affinity and selectivity. For instance, if the ethoxy group of the molecule is in a hydrophobic pocket with additional space, medicinal chemists might explore larger alkyl groups to improve van der Waals interactions. Conversely, if a polar residue is nearby, introducing a hydrogen-bonding group could be beneficial.
The following table provides a hypothetical example of a structure-activity relationship study for a series of analogs of this compound, illustrating how systematic modifications can influence biological activity against a specific target.
| Compound | R1 (Ethoxy Position) | R2 (Benzoyl Ring) | R3 (Benzoic Acid) | Biological Activity (IC50, µM) |
| This compound | -OCH2CH3 | H | -COOH | 10 |
| Analog 1 | -OCH3 | H | -COOH | 15 |
| Analog 2 | -OCH2CH2CH3 | H | -COOH | 8 |
| Analog 3 | -OCH2CH3 | 4-Cl | -COOH | 5 |
| Analog 4 | -OCH2CH3 | H | -COOCH3 | 25 |
| Analog 5 | -OCH2CH3 | 4-OH | -COOH | 2 |
This table is a hypothetical representation for illustrative purposes.
This iterative process of design, synthesis, and testing, guided by both ligand-based and structure-based principles, is fundamental to the optimization of a lead compound into a viable drug candidate.
Future Research Directions for 4 2 Ethoxybenzoyl Amino Benzoic Acid and Its Analogues
Development of Green Chemistry Approaches for Synthesis
The synthesis of 4-[(2-Ethoxybenzoyl)amino]benzoic acid and its derivatives traditionally relies on methods like the Schotten-Baumann reaction, which can involve harsh conditions and hazardous solvents. Future research is increasingly focused on developing "green" and sustainable synthetic routes. brazilianjournals.com.brwjpmr.com These approaches aim to minimize environmental impact by using benign solvents, reducing energy consumption, and utilizing renewable starting materials. wjpmr.com
One promising avenue is the use of water as a solvent for acylation reactions, which significantly reduces the environmental footprint compared to organic solvents. brazilianjournals.com.br Another key area is the exploration of bio-based feedstocks. For instance, lignin, a complex polymer found in plant cell walls, can be broken down into various benzoic acid derivatives. rsc.org Developing methods to convert these lignin-derived platform chemicals into valuable compounds like the target molecule represents a significant step towards a more sustainable pharmaceutical industry. rsc.org Research into solvent-free reaction conditions, such as grinding reactants together in a mortar and pestle, has also shown promise for producing related compounds with high efficiency and minimal waste. wjpmr.com
Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Amide Bonds
| Feature | Traditional Synthesis (e.g., Schotten-Baumann) | Green Chemistry Approaches |
| Solvent | Often uses chlorinated organic solvents | Water, supercritical fluids, or solvent-free conditions brazilianjournals.com.brwjpmr.com |
| Catalyst | Stoichiometric amounts of base (e.g., NaOH) | Biocatalysts (enzymes), reusable solid catalysts nih.gov |
| Starting Materials | Typically petroleum-derived | Renewable feedstocks (e.g., lignin-based) rsc.org |
| Energy Input | Often requires heating or cooling | Room temperature reactions, microwave-assisted synthesis |
| Waste Generation | Can produce significant salt and solvent waste | Minimized waste, higher atom economy wjpmr.com |
| Selectivity | May require protecting groups, leading to lower selectivity | High selectivity, especially with enzymatic catalysts nih.gov |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To optimize synthetic processes, particularly on an industrial scale, real-time monitoring is crucial. Advanced spectroscopic techniques allow chemists to observe reactions as they happen (in-situ) without the need for sampling and offline analysis. nih.gov This approach, often part of a Process Analytical Technology (PAT) framework, provides immediate insights into reaction kinetics, intermediate formation, and endpoint determination.
Raman spectroscopy is a particularly powerful tool for this purpose. vtt.fi It can be used in aqueous solutions with minimal interference from water and can provide detailed structural information about the molecules involved. vtt.fi By inserting a fiber-optic probe directly into the reaction vessel, researchers can track the consumption of reactants, such as an aminobenzoic acid, and the formation of the amide bond in this compound. Computational studies help to correlate specific spectral changes, like those in the amide I and III vibrational bands, to the structure and planarity of the newly formed amide group. nih.gov This detailed understanding allows for precise control over reaction conditions to maximize yield and purity.
Table 2: In-Situ Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Advantages for Amide Synthesis Monitoring |
| Raman Spectroscopy | Measures vibrational modes of molecules based on inelastic light scattering. | Non-invasive, minimal water interference, provides detailed structural information, suitable for online monitoring. vtt.fi |
| Near-Infrared (NIR) Spectroscopy | Measures molecular overtone and combination vibrations. | Fast, non-destructive, can penetrate solid and liquid samples, good for monitoring bulk properties. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures absorption of infrared radiation, corresponding to vibrational transitions. | High sensitivity to functional groups like C=O and N-H, provides rich structural data. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Uses magnetic fields to probe the nuclei of atoms. | Provides highly detailed structural information and quantitative data, can distinguish between similar species. |
Application of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by dramatically accelerating the design-make-test cycle. youtube.com For this compound, these technologies can be used to explore a vast chemical space and design novel analogues with optimized properties. youtube.com
Generative AI models, trained on massive databases of known molecules and their biological activities, can propose new chemical structures that are likely to be active against a specific target. youtube.com This process can be guided by a multi-parameter optimization function that simultaneously considers factors like binding affinity, selectivity, synthetic accessibility, and predicted toxicity. youtube.com Furthermore, ML models, particularly those used for Quantitative Structure-Activity Relationship (QSAR) analysis, can predict the biological activity of these newly designed compounds based on their calculated molecular descriptors, helping to prioritize the most promising candidates for synthesis. youtube.com Reinforcement learning, a type of ML, can be used to iteratively refine compound structures to achieve desired properties, creating a highly efficient, in-silico discovery engine. youtube.com
Table 3: Applications of AI/ML in the Development of Analogues
| AI/ML Application | Description | Potential Impact on Developing Analogues |
| Generative Models | Algorithms (e.g., LSTMs, GANs) that create new data (molecules) based on patterns learned from a training set. youtube.com | Design of novel, synthetically feasible analogues with desired structural features. |
| QSAR Modeling | Machine learning models that correlate chemical structure with biological activity. youtube.com | Rapidly predict the potency and other biological properties of virtual compounds, reducing the need for extensive initial screening. |
| Retrosynthesis Prediction | AI tools that predict the synthetic routes for a target molecule. | Assess the synthetic feasibility of newly designed analogues early in the process. nih.gov |
| Property Prediction | Models that predict physicochemical properties, ADME (Absorption, Distribution, Metabolism, Excretion), and toxicity. | Prioritize compounds with favorable drug-like properties and a lower risk of failure in later development stages. researchgate.net |
| Reinforcement Learning | An ML technique where an agent learns to make decisions by performing actions and receiving rewards or penalties. youtube.com | Iteratively optimize molecular structures in-silico to maximize a desired property profile (e.g., high potency, low toxicity). |
Exploration of Novel Reaction Mechanisms and Transformations
The field of organic synthesis is continually evolving, with new reactions and catalysts being developed that offer greater efficiency, selectivity, and functional group tolerance. bath.ac.uk Future research on this compound and its analogues will benefit from these advances, particularly in the formation of the core amide bond and the modification of the aromatic rings.
While traditional N-acylation methods are robust, there is a drive to develop catalytic approaches that avoid the use of stoichiometric activating agents and coupling reagents. bath.ac.uknih.gov For example, recent breakthroughs include the use of earth-abundant metal catalysts, like cobalt, for the reductive coupling of substrates to form sterically hindered amides, a challenge for many standard methods. acs.org Additionally, exploring novel transformations, such as the direct C-H functionalization of the benzoic acid rings, could provide new, efficient pathways to create a diverse library of analogues without having to rebuild the molecule from scratch. Such late-stage functionalization strategies are highly valuable for rapidly exploring structure-activity relationships. acs.org
Table 4: Comparison of Amide Bond Formation Methodologies
| Method | Mechanism | Key Features |
| Schotten-Baumann Reaction | Acyl chloride/anhydride (B1165640) reacts with an amine under basic aqueous conditions. | Classic, robust method; can be unselective and generate significant waste. nih.gov |
| Carbodiimide Coupling | Reagents like WSCI activate a carboxylic acid for reaction with an amine. nih.gov | Widely used in peptide synthesis; requires stoichiometric reagents. |
| Active Ester Method | A carboxylic acid is pre-activated as an ester (e.g., with HOBt), which then reacts with the amine. nih.gov | Good yields, often used in a two-stage procedure. |
| Catalytic Amidation | Transition metal or other catalysts facilitate the direct coupling of carboxylic acids and amines. | Atom-economical, reduces waste; an active area of research. |
| Enzymatic Acylation | Enzymes like aminoacylases selectively catalyze the acylation of amino groups in aqueous media. nih.gov | High selectivity, environmentally friendly; substrate scope can be limited. |
| Cobalt-Catalyzed Reductive Coupling | A chiral cobalt catalyst enables the enantioselective coupling of isocyanates and alkyl halides. acs.org | A novel strategy for creating sterically congested chiral amides. |
Integration of Multi-Omics Data for Comprehensive Biological Pathway Analysis
To fully understand the biological effects of this compound and its analogues, a systems-level approach is required. nashbio.com The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how a compound affects cellular networks and pathways. nygen.iomdpi.com This multi-omics approach can uncover the mechanism of action, identify biomarkers for efficacy or toxicity, and reveal potential off-target effects that would be missed by single-omics studies. nashbio.comnih.gov
For example, by treating cells with the compound and then measuring changes across these different molecular layers, researchers can build a comprehensive picture of the biological response. Transcriptomics (RNA sequencing) can reveal which genes are up- or down-regulated, while proteomics (mass spectrometry) can show the corresponding changes in protein levels. mdpi.com Metabolomics can then identify shifts in metabolic pathways. Integrating these datasets can help construct detailed models of the disrupted signaling pathways, offering crucial insights for drug development and patient stratification. nashbio.comnygen.io
Table 5: Multi-Omics Technologies for Biological Pathway Analysis
| Omics Field | Technology | Information Provided |
| Genomics | DNA Sequencing | Identifies genetic variations that may influence drug response. |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Quantifies gene expression, showing which genes are activated or suppressed by the compound. mdpi.com |
| Proteomics | Mass Spectrometry | Measures the abundance of thousands of proteins, revealing changes in cellular machinery and signaling pathways. mdpi.com |
| Metabolomics | Mass Spectrometry, NMR | Profiles small molecule metabolites, providing a functional readout of the cellular state and metabolic pathway activity. nashbio.com |
| Epigenomics | Bisulfite Sequencing, ChIP-Seq | Analyzes modifications to DNA and histones that regulate gene expression without changing the DNA sequence itself. |
Q & A
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
- Methodological Answer : Use -NMR to confirm the ethoxy group (δ 1.4–1.6 ppm for CH, δ 4.0–4.2 ppm for OCH) and amide proton (δ 10.2–10.5 ppm). IR spectroscopy verifies the carbonyl stretch (amide I band ~1650 cm, carboxylic acid ~1700 cm). High-resolution mass spectrometry (HRMS) validates molecular weight (CHNO, exact mass 285.10) .
Q. What purification strategies are effective for isolating this compound from byproducts?
- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted starting materials. Acid-base extraction (adjust pH to 2–3 with HCl to precipitate the carboxylic acid) isolates the product from neutral impurities. Final purity is confirmed via melting point analysis (expected range 180–185°C) and TLC (R ~0.5 in ethyl acetate/hexane 1:1) .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational dynamics of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL for refinement reveals bond angles, torsion angles, and hydrogen-bonding networks (e.g., carboxylic acid dimerization). Crystals are grown via slow evaporation (acetone/water, 4:1). WinGX or ORTEP-3 visualizes the molecular packing and validates the amide linkage geometry .
Q. What strategies address contradictions in biological activity data (e.g., inconsistent enzyme inhibition results)?
- Methodological Answer : Replicate assays under standardized conditions (pH 7.4, 37°C) using fluorescence-based enzyme inhibition kits (e.g., trypsin or carbonic anhydrase). Cross-validate with isothermal titration calorimetry (ITC) to measure binding affinity. Statistical analysis (ANOVA, p < 0.05) identifies outliers. Consider stereochemical impurities or aggregation effects as sources of variability .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using the crystal structure of the target enzyme (e.g., COX-2 or kinase). Parameterize the ligand with Gaussian09 (B3LYP/6-31G*). Molecular dynamics simulations (GROMACS, 100 ns) assess stability of the ligand-receptor complex. Focus on hydrogen bonds between the amide/carboxylic acid groups and active-site residues .
Q. What advanced techniques characterize polymorphism or solvate formation in the compound?
- Methodological Answer : Differential scanning calorimetry (DSC) identifies polymorphic transitions (heating rate 10°C/min). Powder XRD distinguishes crystalline forms (e.g., Form I vs. Form II). Dynamic vapor sorption (DVS) detects hydrate formation. Pair with solid-state NMR (-CP/MAS) to confirm lattice environment changes .
Notes
- Methodological Focus : Answers emphasize experimental design, reproducibility, and data validation.
- Advanced Techniques : Highlighted interdisciplinary approaches (e.g., combining XRD with ITC) to address research challenges.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
